

Application Notes and Protocols: GSK3368715 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a key post-translational modification.[1][2] Specifically, Type I PRMTs are responsible for the formation of asymmetric dimethylarginine (ADMA).[1][2] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1][4] This document provides detailed protocols for in vitro assays to characterize the activity of GSK3368715.

Data Presentation Biochemical Inhibitory Activity

GSK3368715 demonstrates potent inhibition of several Type I PRMT enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and apparent dissociation constant (Kiapp) values.



Target PRMT	IC50 (nM)	Kiapp (nM)
PRMT1	3.1	1.5 - 81
PRMT3	48	1.5 - 81
PRMT4	1148	1.5 - 81
PRMT6	5.7	1.5 - 81
PRMT8	1.7	1.5 - 81

Data sourced from multiple references.[2][4][5]

Cellular Proliferative Activity

GSK3368715 exhibits anti-proliferative effects across a broad range of cancer cell lines.

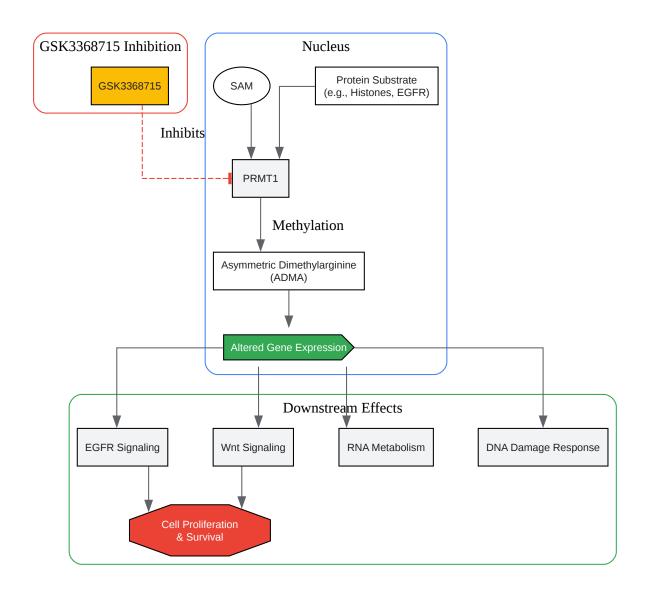
Cell Line	Cancer Type	gIC50 (nM)	Notes
Toledo	Diffuse Large B-cell Lymphoma	59	Exhibits a cytotoxic response.[2]
HCT-116	Colorectal Carcinoma	38,250	Assessed by CCK-8 assay.[4]

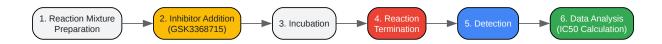
gIC50 represents the concentration for 50% growth inhibition.

Signaling Pathways

GSK3368715, through its inhibition of Type I PRMTs, modulates critical cellular signaling pathways implicated in cancer progression.







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